3-Bromo-5-isopropylpyridin-2-amine
Description
3-Bromo-5-isopropylpyridin-2-amine (CAS 1381938-44-8) is a halogenated pyridine derivative with a bromine atom at position 3, an isopropyl group at position 5, and an amine group at position 2. Its molecular formula is C₈H₁₁BrN₂, and it is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. The compound is less commercially available, with only one supplier listed in the provided data, suggesting challenges in synthesis or niche applications .
Properties
IUPAC Name |
3-bromo-5-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)6-3-7(9)8(10)11-4-6/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDINTUDFIZHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyridine ring significantly influence solubility, reactivity, and biological activity. Below is a comparative analysis of key analogs:
Commercial and Industrial Relevance
- Pharmaceutical Utility : Compounds with trifluoromethyl or chloro substituents (e.g., 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) are prioritized in drug discovery due to improved pharmacokinetic profiles .
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